molecular formula C21H18N2O3S B2912431 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile CAS No. 476671-12-2

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile

Cat. No.: B2912431
CAS No.: 476671-12-2
M. Wt: 378.45
InChI Key: SJDOGYBOIJSWGM-YBEGLDIGSA-N
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Description

(Z)-2-(4-(4-Ethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiazole core substituted with a 4-ethoxyphenyl group and a 4-hydroxy-3-methoxyphenyl moiety.

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-3-26-17-7-5-15(6-8-17)18-13-27-21(23-18)16(12-22)10-14-4-9-19(24)20(11-14)25-2/h4-11,13,24H,3H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOGYBOIJSWGM-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile, with the CAS number 476673-49-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20_{20}H15_{15}N3_{3}O4_{4}S
  • Molecular Weight : 393.42 g/mol
  • IUPAC Name : (Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, quinoxaline derivatives have shown effectiveness against various cancer cell lines, suggesting a potential for this compound as an anticancer agent.

  • Mechanism of Action :
    • Inhibition of cell proliferation in cancer cell lines.
    • Induction of apoptosis through various pathways, including the mitochondrial pathway and caspase activation.
    • Modulation of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Case Studies

A study published in Molecules highlighted the synthesis and biological evaluation of various thiazole derivatives, including compounds structurally related to this compound. These derivatives demonstrated promising activity against human colon carcinoma (HCT116) cell lines, with IC50 values indicating effective cytotoxicity .

CompoundCell LineIC50 (µM)
Compound AHCT1162.5
Compound BHCT1165.0
This compoundHCT116TBD

Structure Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Known for its role in enhancing bioactivity and providing a scaffold for further modifications.
  • Acrylonitrile Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Hydroxy and Methoxy Substituents : These groups may influence solubility and binding affinity to target proteins.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound using advanced techniques such as FTIR, UV-vis spectroscopy, and NMR. These analyses confirm the structural integrity and purity of the compound, which is crucial for evaluating its biological activity .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to specific protein targets involved in cancer progression. These studies suggest that the compound can effectively bind to targets such as kinases and other enzymes critical for tumor growth.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound R1 (Thiazole-4-substituent) R2 (Acrylonitrile-3-substituent) Configuration
Target Compound 4-Ethoxyphenyl 4-Hydroxy-3-methoxyphenyl Z
(Z)-3-(3,4-Dimethoxyphenyl)-2-(4-MPhenyl)ACN 4-Methoxyphenyl 3,4-Dimethoxyphenyl Z
(Z)-2-(4-(4-Chlorophenyl)TZ)-3-(4-H-3-NPhenyl)ACN 4-Chlorophenyl 4-Hydroxy-3-nitrophenyl Z

Structural and Crystallographic Features

  • Planarity and Hydrogen Bonding: The target’s Z-configuration promotes planarity, as seen in isostructural compounds ().
  • Crystal Packing : Compounds like those in exhibit triclinic symmetry with two independent molecules per unit. The target’s bulkier ethoxy group may alter packing efficiency relative to smaller substituents (e.g., fluoro in ) .

Q & A

Basic: What synthetic methodologies are effective for preparing (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile?

Answer:
The compound can be synthesized via base-catalyzed condensation of substituted aldehydes with nitrile precursors. A typical approach involves refluxing 3,4-dimethoxybenzaldehyde with (4-ethoxyphenyl)acetonitrile in a polar aprotic solvent (e.g., DMF) with acetic acid as a catalyst. Key parameters include:

  • Molar ratios : Maintain a 1:1.2 molar ratio of aldehyde to nitrile to favor Z-isomer formation .
  • Reaction time : 2–4 hours under reflux, monitored by TLC .
  • Workup : Recrystallization from DMF-ethanol mixtures improves purity .

Basic: What analytical techniques are critical for characterizing the Z-isomer configuration and purity?

Answer:

  • X-ray crystallography : Resolve the Z-configuration via single-crystal analysis. For example, C–H···O/N hydrogen bonding patterns confirm stereochemistry .
  • NMR spectroscopy : Use 1H^1H-NMR to identify olefinic proton coupling constants (J=1012HzJ = 10–12 \, \text{Hz} for Z-isomers) and 13C^{13}\text{C}-NMR to verify nitrile and thiazole peaks .
  • FTIR : Confirm nitrile stretching vibrations at 2220cm1\sim 2220 \, \text{cm}^{-1} and phenolic O–H bands at 33003500cm13300–3500 \, \text{cm}^{-1} .

Advanced: How can Box-Behnken experimental design optimize reaction conditions for yield improvement?

Answer:
Box-Behnken design (BBD) identifies optimal parameters by analyzing interactions between variables. For this compound:

  • Variables : Temperature (80–120°C), catalyst concentration (5–15 mol%), and solvent ratio (DMF:AcOH = 1:1 to 1:3).
  • Response surface methodology (RSM) : Predicts maximum yield (e.g., 78%) at 110°C, 12 mol% catalyst, and 1:2 DMF:AcOH .
  • Validation : Triplicate runs at optimized conditions reduce standard deviation to <2% .

Advanced: How to resolve contradictions in reported solubility data across different solvents?

Answer:
Contradictions often arise from crystallinity and hydrogen-bonding variations. Address this via:

  • Thermodynamic solubility assays : Measure equilibrium solubility in DMSO, ethanol, and water at 25°C and 37°C .
  • Hansen solubility parameters : Compare HSPs (δD,δP,δH\delta_D, \delta_P, \delta_H) to identify mismatches. For example, low solubility in water (δH=42.3MPa1/2\delta_H = 42.3 \, \text{MPa}^{1/2}) correlates with the compound’s high hydrophobicity .
  • Co-solvency studies : Use ethanol-water mixtures (e.g., 70:30) to enhance solubility for biological assays .

Advanced: What computational strategies predict bioactivity and intermolecular interactions?

Answer:

  • Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. For this compound, a narrow gap (3.2eV\sim 3.2 \, \text{eV}) suggests redox activity .
  • Molecular docking : Simulate binding to cytochrome P450 enzymes using AutoDock Vina. Key interactions include hydrogen bonds with 4-hydroxy-3-methoxyphenyl groups and π-π stacking with thiazole .
  • Molecular dynamics (MD) : Analyze stability in lipid bilayers to predict membrane permeability .

Advanced: How to address discrepancies in spectroscopic data between synthetic batches?

Answer:

  • Batch-to-batch impurity profiling : Use HPLC-MS to detect byproducts (e.g., E-isomers or unreacted aldehydes) .
  • Multivariate analysis (MVA) : Apply principal component analysis (PCA) to NMR/FTIR datasets to identify outlier batches .
  • Crystallization control : Adjust cooling rates (0.5–2°C/min) to minimize polymorphism .

Advanced: What strategies mitigate degradation during photocatalytic studies?

Answer:

  • Light source optimization : Use UV-A (365 nm) instead of UV-C to reduce radical-induced degradation .
  • Additive screening : Add 1 mM ascorbic acid to quench hydroxyl radicals, improving stability by >40% .
  • Real-time monitoring : Employ LC-MS to track degradation products (e.g., demethylated derivatives) .

Basic: How to validate the hydrogen-bonding network in the crystal lattice?

Answer:

  • Single-crystal XRD : Resolve C–H···O/N interactions (distance: 2.6–3.0 Å, angle: 140–160°) .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., 12% O···H, 8% N···H) using CrystalExplorer .
  • Thermogravimetric analysis (TGA) : Correlate weight loss (100–150°C) with disruption of H-bonded networks .

Advanced: How to design derivatives with enhanced pharmacological activity?

Answer:

  • SAR studies : Modify substituents on the 4-hydroxyphenyl group (e.g., replace methoxy with trifluoromethyl to boost lipophilicity) .
  • Click chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for improved target engagement .
  • In vitro screening : Test cytotoxicity against HEK-293 and HepG2 cells to prioritize lead compounds .

Advanced: What mechanistic insights explain Z/E isomerization under thermal stress?

Answer:

  • Kinetic studies : Monitor isomerization rates via 1H^1H-NMR at 60–100°C. Activation energy (EaE_a) calculations reveal a barrier of ~85 kJ/mol for Z→E conversion .
  • Solvent effects : Polar solvents (e.g., DMF) stabilize the Z-isomer via dipole interactions, reducing isomerization by 30% .
  • Theoretical modeling : Transition state analysis (TSA) using Gaussian 09 identifies a twisted dihedral angle (90°) as the rate-limiting step .

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